molecular formula C5H6ClF3N4S B6314076 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, 97% CAS No. 1286744-02-2

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, 97%

Cat. No. B6314076
CAS RN: 1286744-02-2
M. Wt: 246.64 g/mol
InChI Key: JSUOKLHDDKLVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, is achieved by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride is represented by the formula C5H6ClF3N4S. The molecule contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Bioactivity of Pyrazole Derivatives

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives. Pyrazole cores are integral to a wide range of biologically active compounds, owing to their pharmacophore properties. They are extensively used in combinatorial and medicinal chemistry for developing molecules with diverse biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole derivatives involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods allow for efficient synthesis under both conventional and microwave irradiation conditions, providing valuable strategies for designing bioactive agents through various modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).

Pyrazine Derivatives in Pharmacology

The structural versatility of pyrazine derivatives has been extensively researched for their potential pharmacological properties. Such derivatives are known for their significant roles in natural occurrences and synthetic applications, demonstrating a wide array of pharmacological effects. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, and antiviral activities. The ongoing research aims to rationalize these biological activities for the development of more effective and clinically relevant compounds. This underscores the importance of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride as a precursor in synthesizing compounds with diverse pharmacological applications (Ferreira & Kaiser, 2012).

Impact on Food Science through Maillard Reaction

In food science, the Maillard reaction (MR) plays a pivotal role in synthesizing pyrazines, contributing to the flavor profile of food products. Pyrazines are sought after for their baking, roasted, and nutty flavors. The control strategies for pyrazine generation through the MR involve new reactants, reaction condition modifications, and emerging technologies like ultrasound, which promotes pyrazine formation. This highlights the dual nature of the MR in both enhancing desirable flavors through pyrazine formation and its regulation to minimize undesirable products. The synthesis and manipulation of pyrazine derivatives, including those derived from 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, are crucial in optimizing food flavors and quality (Yu et al., 2021).

Future Directions

The future directions for research on 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride and similar compounds are promising. Trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUOKLHDDKLVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride

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